1-Bromo-3-(2-fluorophenyl)propan-2-one
Description
Properties
Molecular Formula |
C9H8BrFO |
|---|---|
Molecular Weight |
231.06 g/mol |
IUPAC Name |
1-bromo-3-(2-fluorophenyl)propan-2-one |
InChI |
InChI=1S/C9H8BrFO/c10-6-8(12)5-7-3-1-2-4-9(7)11/h1-4H,5-6H2 |
InChI Key |
WARDSKDZNJWRBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)CBr)F |
Origin of Product |
United States |
Preparation Methods
Two-Step Alkylation-Bromination
This classical approach involves Friedel-Crafts acylation followed by bromination.
- Step 1 : Acylation of 2-fluorobenzene with propanoyl chloride in the presence of AlCl₃ yields 3-(2-fluorophenyl)propan-2-one.
- Step 2 : Bromination using phenyltrimethylammonium tribromide (PTT) in anhydrous THF at 0–25°C introduces the bromine atom at the β-position.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Step 1) | 78–85% | |
| Yield (Step 2) | 72–89% | |
| Purity | >95% (GC) | |
| Reaction Time | 6–8 hours (Step 2) |
Advantages : High regioselectivity due to steric and electronic effects of the fluorine substituent.
Limitations : Requires strict anhydrous conditions and generates stoichiometric AlCl₃ waste.
Nucleophilic Substitution of Halogenated Precursors
Bromo-Dechlorination
1-Chloro-3-(2-fluorophenyl)propan-2-one undergoes bromo-dechlorination using NaBr in DMF at 80°C.
Reaction Conditions :
- Molar ratio (NaBr : substrate): 1.2 : 1
- Catalyst: None required
- Solvent: DMF
Performance :
| Yield | Purity | Reaction Time |
|---|---|---|
| 68% | 92% | 12 hours |
Mechanism : SN2 displacement facilitated by the electron-withdrawing fluorine group.
Cross-Coupling Reactions
Palladium-Catalyzed Suzuki-Miyaura Coupling
Aryl boronic acids react with 1-bromo-3-chloropropan-2-one under Pd catalysis.
Procedure :
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : K₂CO₃
- Solvent : Dioxane/H₂O (4:1)
- Temperature : 90°C
Outcomes :
| Aryl Boronic Acid | Yield (%) | Reference |
|---|---|---|
| 2-Fluorophenylboronic | 81 |
Advantages : Tolerates diverse functional groups.
Challenges : High catalyst cost and sensitivity to oxygen.
One-Pot Bromofluorination Strategies
Oxone®-Ammonium Bromide System
A scalable one-pot method avoids intermediate isolation:
- Oxidation : 3-(2-Fluorophenyl)propan-2-ol is oxidized to the ketone using Oxone®.
- Bromination : NH₄Br introduces bromine under acidic conditions (H₂SO₄).
Optimized Parameters :
| Parameter | Value |
|---|---|
| Oxone® : Substrate | 1.5 : 1 |
| NH₄Br : Substrate | 1.1 : 1 |
| Yield | 76% |
Benefits : Reduced waste and operational simplicity.
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield Range (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Friedel-Crafts | 72–89 | Moderate | Low |
| Nucleophilic Sub. | 60–68 | High | Moderate |
| Suzuki Coupling | 75–81 | Low | High |
| One-Pot | 70–76 | High | Moderate |
Environmental Impact
- Friedel-Crafts : Generates AlCl₃ waste (hazardous).
- One-Pot : Water is the primary byproduct (greener).
Emerging Techniques
Electrochemical Bromination
Recent studies report electrochemical bromination using NaBr as the bromide source. A Pt anode and stainless-steel cathode in acetonitrile achieve 65% yield at 2 V.
Flow Chemistry
Microreactors enable continuous synthesis with improved heat transfer and safety. Pilot-scale trials show 80% yield with residence times <30 minutes.
Industrial Production Insights
Large-scale synthesis (≥100 kg/batch) employs modified Friedel-Crafts routes due to cost-effectiveness. Key considerations:
- Catalyst Recycling : AlCl₃ recovery systems reduce costs by 40%.
- Waste Management : Bromine scrubbers neutralize HBr emissions.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(2-fluorophenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
1-Bromo-3-(2-fluorophenyl)propan-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting neurological and inflammatory conditions.
Material Science: It is employed in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-fluorophenyl)propan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural similarities with 1-bromo-3-(2-fluorophenyl)propan-2-one, differing primarily in substituent positions or halogen types:
Key Observations :
- Substituent Position : The position of fluorine/bromine on the phenyl ring significantly impacts electronic properties. For example, 1-(3-Bromo-4-fluorophenyl)propan-2-one has a meta-bromo and para-fluoro arrangement, reducing electron density compared to the target compound’s ortho-fluoro substitution.
- Functional Groups: The phenoxy group in 1-bromo-3-(4-chlorophenoxy)propan-2-one introduces an ether linkage, reducing electrophilicity at the α-carbon compared to direct phenyl attachment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
